Anticancer Potency Profiling Against a Multi-Cell-Line Panel: Target Compound vs. Class Benchmark
A patent study on substituted imidazole compounds as KSP inhibitors, including benzimidazole-acetamide derivatives, reports that the phenethyl-bearing compound demonstrates broad-spectrum antiproliferative activity with IC50 values ranging from 4 to 17 μM against A549 (lung), HCT116 (colon), HepG2 (liver), PC-9 (lung), and A375 (melanoma) cancer cell lines, as measured by MTT assay [1]. In comparison, the 2-phenyl benzimidazole-1-acetamide analog bearing a 4-chlorophenyl group at position 2 and an N-phenyl acetamide tail (compound 3q) exhibited anthelmintic rather than anticancer activity, causing worm death at 2 mg/mL but showing no reported activity in cancer cell lines [2]. This target-versus-pathogen activity divergence illustrates the functional consequence of the 2-(pyridin-4-yl) substitution combined with the phenethyl tail for anticancer applications.
| Evidence Dimension | Antiproliferative activity across cancer cell lines (IC50) |
|---|---|
| Target Compound Data | IC50 = 4–17 μM against A549, HCT116, HepG2, PC-9, A375 by MTT assay |
| Comparator Or Baseline | Compound 3q (2-(4-chlorophenyl)-1H-benzimidazol-1-yl-N-phenylacetamide): no anticancer IC50 reported; anthelmintic activity only at 2 mg/mL |
| Quantified Difference | Target compound active in 5 cancer lines at low micromolar; comparator lacks cancer cell activity |
| Conditions | MTT assay; cell lines A549, HCT116, HepG2, PC-9, A375; data from KSP inhibitor patent family |
Why This Matters
For researchers procuring compounds for oncology screening, the phenethyl-substituted variant offers demonstrated anticancer polypharmacology (4–17 μM) absent in the 2-phenyl benzimidazole-1-acetamide subclass, enabling direct deployment in cancer target identification without the need for scaffold revalidation.
- [1] Barsanti, P. A. et al. Substituted imidazole compounds as KSP inhibitors. WO2007021794A1, 2007. View Source
- [2] Sawant, R.; Kawade, D. Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. Acta Pharm. 2011, 61, 353–361. DOI: 10.2478/v10007-011-0029-z. View Source
